molecular formula C16H30O3 B580866 4,10-Tetradecadien-1-ol, acetate, (E,Z)- CAS No. 105700-87-6

4,10-Tetradecadien-1-ol, acetate, (E,Z)-

Cat. No.: B580866
CAS No.: 105700-87-6
M. Wt: 270.413
InChI Key: VTWSJJVEFWOBML-UHFFFAOYSA-N
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Description

Historical Background and Discovery

The identification and characterization of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- represents a significant milestone in the field of chemical ecology and lepidopteran pheromone research. The compound was first isolated from the abdominal segments of female apple leaf miner moths (Phyllonorycter ringoniella), marking a crucial advancement in understanding the chemical communication systems of gracillariid moths. This discovery emerged from systematic investigations into the sex pheromones of leaf mining moths, which had been identified as economically important agricultural pests requiring specialized management approaches.

The initial isolation and structural elucidation of this compound required sophisticated analytical techniques, as most lepidopteran pheromones are produced in nanogram quantities by female moths. The challenge of collecting sufficient material for chemical analysis necessitated the development of innovative extraction and concentration methods. Researchers employed techniques including solid phase microextraction, which was applied for the first time to collect sex pheromones from single calling microlepidopteran females, demonstrating clear advantages over traditional collection methods.

The structural determination revealed a tetradecadienyl backbone with two double bonds positioned at the 4 and 10 carbon atoms, exhibiting E and Z configurations respectively. This specific stereochemical arrangement proved crucial for biological activity, as even slight modifications to the molecular structure could significantly alter or eliminate pheromonal function. The compound's systematic nomenclature reflects its complex structure: 4,10-Tetradecadien-1-ol, acetate, (E,Z)-, with the Chemical Abstracts Service registry number 105700-87-6.

Significance in Chemical Ecology

The ecological significance of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- extends far beyond its primary function as a mating attractant, encompassing broader implications for understanding chemical communication networks in agricultural ecosystems. This compound exemplifies the intricate chemical language that governs insect behavior and population dynamics, serving as a critical component in the complex web of semiochemical interactions that shape ecological communities.

Research has demonstrated that the compound's effectiveness as a pheromone component depends not only on its chemical structure but also on its release patterns and environmental persistence. The diurnal calling behavior of virgin females of Phyllonorycter species demonstrates a unique temporal aspect of pheromone communication, with calling activity typically occurring at the beginning of the photophase, which is unusual timing for lepidopteran species. This uncommon temporal pattern may have evolved as an adaptive response to avoid interference from sex attraction antagonists released by other species at different times of the day.

The compound's role in ecological networks extends to its function in species isolation and reproductive success. Field studies have revealed complex interaction schemes involving allelochemicals acting between different moth species, with 4,10-Tetradecadien-1-ol, acetate, (E,Z)- serving as both an attractant for target species and potentially as an antagonist for non-target species. These interactions demonstrate the compound's importance in maintaining species boundaries and preventing hybridization between closely related taxa.

Environmental factors significantly influence the compound's ecological effectiveness. Research indicates that cyclic thermal regimes closer to natural conditions enhance the expression of diurnal calling behavior compared to constant temperature conditions. This temperature sensitivity suggests that climate change and agricultural practices that alter microenvironmental conditions could potentially impact the effectiveness of natural pheromone communication systems.

Role in Lepidopteran Communication Systems

The function of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- within lepidopteran communication systems represents a sophisticated example of chemical signaling that has evolved to ensure reproductive success in complex ecological environments. The compound serves as the dominant component in the sex pheromone blend of Phyllonorycter ringoniella, typically comprising 91% of the total pheromone composition, with the remainder consisting of other tetradecadienyl acetate isomers.

The specificity of pheromone recognition in lepidopteran communication systems depends critically on the precise stereochemical configuration of individual components. For 4,10-Tetradecadien-1-ol, acetate, (E,Z)-, the E configuration at the 4-position and Z configuration at the 10-position are essential for proper receptor binding and behavioral response. This stereochemical specificity ensures that males respond selectively to conspecific females while avoiding attraction to heterospecific pheromone sources.

The compound's integration into broader communication networks involves complex interactions with other pheromone components and environmental chemicals. Research has identified multiple tetradecadienyl acetate isomers that function as either synergistic attractants or competitive antagonists within the same ecological space. These interactions create a sophisticated chemical communication matrix that allows for species-specific signaling despite the structural similarity of many lepidopteran pheromones.

Male moth antennae possess specialized olfactory receptor cells located within sensilla trichodea that detect and process pheromone signals. The binding of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- to specific receptor sites initiates a cascade of neural responses that ultimately result in oriented flight behavior toward the pheromone source. This process involves pheromone binding, transport to receptor sites, signal transduction, and behavioral activation, highlighting the remarkable precision of insect chemical communication systems.

Taxonomic Distribution in Insect Species

The taxonomic distribution of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- utilization extends across multiple lepidopteran families, with particular concentration within the Gracillariidae family and related taxa. The compound serves as a primary pheromone component for Phyllonorycter ringoniella, where it functions as the major attractant in combination with minor components that fine-tune species specificity.

Within the genus Phyllonorycter, different species utilize distinct combinations of tetradecadienyl acetates and related compounds for chemical communication. Comparative studies have revealed that while Phyllonorycter ringoniella relies heavily on 4,10-Tetradecadien-1-ol, acetate, (E,Z)-, other species in the genus employ different positional and geometric isomers. This diversification of pheromone chemistry within closely related taxa demonstrates the evolutionary processes that drive chemical communication diversity.

The compound's presence extends beyond the Gracillariidae family to include other economically important lepidopteran pest species. Research has documented the utilization of various tetradecadienyl acetate isomers across multiple families including Pyralidae, Tortricidae, and Noctuidae. This broad taxonomic distribution suggests that tetradecadienyl acetate-based pheromone systems represent an evolutionary successful strategy for lepidopteran chemical communication.

Field screening experiments have revealed that the compound can function as either an attractant or antagonist depending on the target species. For Phyllonorycter ringoniella, the compound serves as a powerful attractant when combined with appropriate minor components, while for other species it may function as a competitive inhibitor of mating behavior. This dual functionality demonstrates the complex evolutionary relationships between pheromone chemistry and species recognition systems.

Species Family Pheromone Function Composition Ratio
Phyllonorycter ringoniella Gracillariidae Primary attractant 91% of blend
Phyllonorycter acerifoliella Gracillariidae Potential antagonist Variable
Related Gracillariidae Gracillariidae Mixed functions Species-dependent

Current Research Landscape

Contemporary research on 4,10-Tetradecadien-1-ol, acetate, (E,Z)- encompasses multiple interconnected areas of investigation, ranging from fundamental synthetic chemistry to applied pest management strategies. Recent advances in stereoselective synthesis have enabled the production of highly pure isomeric forms of the compound, with reported purities exceeding 97.87% for the final acetate and isomeric purities greater than 99%.

Synthetic methodology development has focused on creating environmentally sustainable and cost-effective production routes. Current synthetic approaches utilize readily available starting materials such as 4-pentynol, employing stereospecific reduction of internal alkynes with lithium aluminum hydride for the formation of the 4E double bond, combined with Wittig reactions to achieve the 10Z double bond configuration. These synthetic advances have incorporated green chemistry principles, with researchers conducting green metrics calculations to evaluate the environmental impact of multistep pheromone synthesis procedures.

Agricultural applications research has demonstrated significant practical benefits of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- in integrated pest management programs. Mass trapping studies in apple orchards have shown that trap densities of 150 traps per hectare can achieve control efficiencies of 97.23%, with complete population suppression observed at higher trap densities. These field trials have established optimal deployment strategies, including recommendations for trap placement at 2-meter heights and specific timing protocols aligned with target pest life cycles.

The development of controlled-release formulations represents another active area of current research. Multi-component pheromone dispensers incorporating 4,10-Tetradecadien-1-ol, acetate, (E,Z)- with other semiochemicals have been designed to target multiple pest species simultaneously. These formulations utilize polyethylene plastic tubes sealed at both ends to ensure controlled release rates, with compositions carefully balanced to optimize attraction while minimizing antagonistic effects.

Biotechnological approaches to pheromone production have emerged as a promising research frontier. Recent studies have investigated the bioproduction of related tetradecadienyl acetates using engineered microorganisms, demonstrating the feasibility of biological synthesis pathways for pheromone compounds. While specific biotechnological production of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- remains under development, these approaches offer potential advantages in terms of sustainability and cost-effectiveness for large-scale agricultural applications.

Properties

IUPAC Name

acetic acid;tetradeca-4,10-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h4-5,10-11,15H,2-3,6-9,12-14H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWSJJVEFWOBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCCCC=CCCCO.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70761959
Record name Acetic acid--tetradeca-4,10-dien-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70761959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105700-87-6
Record name Acetic acid--tetradeca-4,10-dien-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70761959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Wittig Reaction-Based Strategies

The Wittig reaction is widely employed to introduce double bonds with controlled geometry. For the (E,Z)-dienol system:

  • Step 1: Synthesis of (Z)-10-Tetradecenal

    • A C10 aldehyde with a (Z)-configured double bond is prepared via a Wittig reaction between decanal and a non-stabilized ylide derived from (Z)-configured phosphonium salts.

    • Conditions : Tetrahydrofuran (THF) solvent, −78°C, 12-hour reaction time.

    • Yield : ~75% (reported for analogous systems).

  • Step 2: Homologation to (E,Z)-Dienol

    • The (Z)-10-tetradecenal undergoes a second Wittig reaction with a stabilized ylide to introduce the E-configured double bond at position 4.

    • Ylide Preparation : Triphenylphosphine and 4-bromo-1-butene in the presence of n-butyllithium.

    • Reaction Outcome : Achieves >90% E-selectivity at position 4.

Key Data :

StepReagentsTemperatureYieldSelectivity (E/Z)
1Decanal, (Z)-ylide−78°C75%Z: 98%
2(Z)-10-Tetradecenal, E-ylide25°C82%E: 92%

Partial Hydrogenation of Alkynes

An alternative approach involves the semi-hydrogenation of tetradeca-4,10-diyn-1-ol:

  • Catalyst : Lindlar catalyst (Pd/BaSO₄ with quinoline poison).

  • Conditions : H₂ gas at 1 atm, ethanol solvent, 25°C.

  • Outcome : Converts the 10-position alkyne to a (Z)-alkene while retaining the 4-position alkyne, followed by hydrogenation to an (E)-alkene using sodium in liquid ammonia.

Acetylation of Tetradeca-4,10-dien-1-ol

The final step involves esterification of the dienol with acetic anhydride:

Classical Acetylation

  • Reagents : Acetic anhydride (3 equiv), pyridine (base), catalytic 4-dimethylaminopyridine (DMAP).

  • Conditions : Dichloromethane solvent, 0°C to 25°C, 6-hour reaction time.

  • Yield : 95% with >99% purity.

Enzymatic Acetylation

Lipase-catalyzed acetylation offers a greener alternative:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Conditions : Vinyl acetate as acyl donor, tert-butyl methyl ether solvent, 40°C.

  • Outcome : 88% conversion with retention of stereochemistry.

Comparative Data :

MethodCatalystSolventYieldPurity
ClassicalDMAPCH₂Cl₂95%>99%
EnzymaticCAL-B lipaseTBME88%95%

Optimization Challenges and Solutions

Stereochemical Purity

  • Issue : Unwanted (E,E)- or (Z,Z)-byproducts during Wittig reactions.

  • Solution : Use of bulky ylides (e.g., using tricyclohexylphosphine) enhances E-selectivity at position 4.

Scale-Up Limitations

  • Issue : Low yields in enzymatic methods at industrial scales.

  • Solution : Immobilization of CAL-B on silica gel improves reusability and efficiency.

Industrial Applications and Patents

A biodegradable sustained-release formulation (EP0816430A2) incorporates 4,10-Tetradecadienyl acetate for prolonged pheromone dispersion in fields. The synthesis’s scalability is critical, with patents emphasizing cost-effective Wittig protocols.

Emerging Techniques

Flow Chemistry

  • Continuous flow systems reduce reaction times for Wittig steps from hours to minutes, achieving 85% yield.

Photochemical Isomerization

  • UV irradiation (254 nm) corrects stereochemical drifts in the diene system, enhancing (E,Z)-purity to 99.5% .

Chemical Reactions Analysis

Types of Reactions

4,10-Tetradecadien-1-ol, acetate, (E,Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester back to the alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,10-tetradecadienoic acid.

    Reduction: Regeneration of 4,10-tetradecadien-1-ol.

    Substitution: Formation of various substituted esters or alcohols depending on the nucleophile used.

Scientific Research Applications

Insect Pheromone Applications

  • Sex Pheromone for Apple Leaf Miner :
    • 4,10-Tetradecadien-1-ol, acetate, (E,Z)- is identified as the major sex pheromone of the apple leaf miner moth (Phyllonorycter ringoniella). Its application in pest management strategies has shown promise in controlling this pest effectively .
    • The compound's high stereochemical purity (>99%) ensures its effectiveness in attracting male moths during mating disruption strategies .
  • General Insect Communication :
    • Research indicates that compounds like 4,10-Tetradecadien-1-ol, acetate are crucial for pheromone communication among various Lepidoptera species. Their specific structural features enable targeted attraction of males to females during mating seasons .

Case Study 1: Apple Leaf Miner Control

A study demonstrated the successful use of 4,10-Tetradecadien-1-ol, acetate as a lure in traps designed to monitor and control populations of Phyllonorycter ringoniella. The results indicated a significant reduction in moth populations when traps were deployed in orchards treated with this pheromone .

Case Study 2: Development of Pheromone Dispensers

Research focused on developing effective dispensers for releasing 4,10-Tetradecadien-1-ol, acetate into agricultural settings. The study emphasized optimizing evaporation rates and release mechanisms to maximize attraction efficiency while minimizing environmental impact .

Safety and Regulatory Information

The safety profile of 4,10-Tetradecadien-1-ol, acetate indicates that it is not classified as acutely toxic or irritating to skin or eyes. It is essential for researchers and practitioners to follow safety guidelines when handling this compound to ensure safe usage in field applications .

Mechanism of Action

The mechanism of action of 4,10-Tetradecadien-1-ol, acetate, (E,Z)- involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades that lead to physiological responses.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Tetradecadienyl/Tetradecenyl Acetates

Compound Name Double Bond Positions Stereochemistry Molecular Formula Molecular Weight Key Applications References
4,10-Tetradecadien-1-ol Acetate (E,Z) 4,10 E,Z C₁₆H₂₈O₂ 252.39 (est.) Hypothetical pheromone -
9,12-Tetradecadien-1-ol Acetate (Z,E) 9,12 Z,E C₁₆H₂₈O₂ 252.39 Biopesticides (CheckMate)
(Z)-11-Tetradecenyl Acetate 11 Z C₁₆H₃₀O₂ 254.41 (est.) Biocontrol formulations
(E,E)-8,10-Dodecadienyl Acetate 8,10 E,E C₁₄H₂₄O₂ 224.34 Codling moth control
6,12-Tetradecadien-1-ol Acetate (E,Z) 6,12 E,Z C₁₆H₂₈O₂ 252.39 Research compound

Biological Activity

4,10-Tetradecadien-1-ol, acetate, (E,Z)- is a compound recognized primarily for its role as a sex pheromone in various lepidopteran species. This compound has garnered interest due to its biological activity, particularly in pest management and its potential applications in agriculture. This article explores the biological activity of this compound, including its antimicrobial properties, mode of action, and applications based on recent research findings.

Chemical Structure and Properties

4,10-Tetradecadien-1-ol, acetate, (E,Z)- has the molecular formula C16H28O2C_{16}H_{28}O_2 and is characterized by a long carbon chain with two double bonds at positions 4 and 10. The stereochemistry of the double bonds plays a crucial role in its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that 4,10-tetradecadien-1-ol, acetate exhibits significant antimicrobial activity. In a study evaluating various extracts against common bacterial strains, the compound showed considerable effectiveness against:

  • Pseudomonas aeruginosa
  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentrations (MICs) for these bacteria were notably low, indicating strong antibacterial properties .

Pheromonal Activity

As a major component of sex pheromones in lepidopteran pests such as the apple leaf miner (Phyllonorycter ringoniella), 4,10-tetradecadien-1-ol, acetate plays a critical role in mating disruption strategies. Field tests have shown that traps baited with this compound effectively attract male moths, thus reducing pest populations and minimizing crop damage .

Case Study 1: Pheromone Application in Agriculture

A field trial conducted to evaluate the effectiveness of 4,10-tetradecadien-1-ol, acetate for controlling apple leaf miner populations demonstrated that traps baited with the compound captured significantly more males compared to control traps. The results indicated a reduction in larval infestations by up to 70% when used in conjunction with other pest management strategies .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of 4,10-tetradecadien-1-ol, acetate against various pathogens. The results indicated that the compound inhibited bacterial growth at concentrations as low as 0.5 mg/mL for S. aureus and E. coli, suggesting potential applications in developing natural antimicrobial agents .

Table: Summary of Biological Activities

Activity TypeTarget Organism/UseObserved Effect
AntibacterialPseudomonas aeruginosaSignificant growth inhibition
Staphylococcus aureusMIC: 0.5 mg/mL
Escherichia coliMIC: 0.5 mg/mL
PheromonalMale Phyllonorycter ringoniellaIncreased capture rates in traps

Q & A

Q. How can the (E,Z)-stereochemistry of 4,10-tetradecadien-1-ol acetate be experimentally confirmed?

  • Methodological Answer : The stereochemistry can be confirmed using nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants and splitting patterns of olefinic protons. Gas chromatography–mass spectrometry (GC-MS) with chiral columns can further validate isomer ratios . For precise differentiation, compare retention indices with synthetic standards of known configurations.

Q. What are standard synthetic routes for producing high-purity (E,Z)-4,10-tetradecadien-1-ol acetate?

  • Methodological Answer : A common method involves esterification of (E,Z)-4,10-tetradecadien-1-ol with acetic anhydride in the presence of a catalyst (e.g., pyridine) under inert conditions. Purification is achieved via silica gel chromatography, followed by recrystallization. Purity (>98%) is confirmed by HPLC with UV detection at 210 nm .

Q. How is the vapor pressure of this compound determined for ecological studies?

  • Methodological Answer : Vapor pressure can be measured using gas chromatography (GC) retention time methods over a temperature gradient (e.g., 303–398 K). Enthalpy of vaporization (ΔvapH) is calculated via the Clausius-Clapeyron equation, with values reported as 89.1–90.0 kJ/mol in controlled studies .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., ΔvapH discrepancies) be resolved?

  • Methodological Answer : Discrepancies may arise from isomer purity or temperature calibration. Validate measurements using differential scanning calorimetry (DSC) and cross-reference with NIST-standardized GC protocols. Statistical analysis (e.g., ANOVA) of datasets from multiple labs (e.g., Koutek et al. vs. Olsson et al.) can identify systematic errors .

Q. What experimental design optimizes pheromone blend formulations for field efficacy studies?

  • Methodological Answer : Use a factorial design to test enantiomer ratios (e.g., 95:5 vs. 90:10 E:Z) in trap-and-kill assays. Monitor evaporation rates using GC-MS under field conditions (humidity, temperature). EPA biopesticide registration data suggest blends with ≥87% purity achieve >90% disruption of target insect mating .

Q. How does storage stability vary under different conditions, and what analytical methods assess degradation?

  • Methodological Answer : Stability is tested by storing samples at 4°C (short-term) vs. -20°C (long-term) and analyzing degradation via HPLC-MS. Hydrolysis products (e.g., free alcohols) are quantified using derivatization with BSTFA. Stability thresholds are defined as <5% degradation over 6 months .

Q. What challenges arise in chiral analysis, and how are they mitigated?

  • Methodological Answer : Co-elution of stereoisomers can occur in non-chiral columns. Use β-cyclodextrin-based GC columns or derivatize with chiral agents (e.g., Mosher’s acid) for NMR. For trace enantiomers, employ enantioselective electroantennography (EAG) to confirm bioactivity .

Key Research Recommendations

  • Stereochemical Purity : Prioritize enantiomer-specific synthesis to avoid confounding bioassay results.
  • Environmental Modeling : Integrate vapor pressure and field degradation data into predictive models for pest control.
  • Collaboration : Partner with ecological chemists and regulatory bodies (e.g., EPA) for translational studies .

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